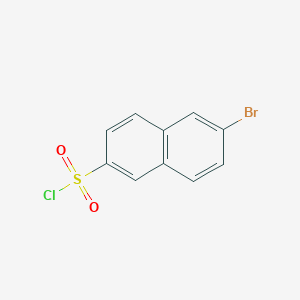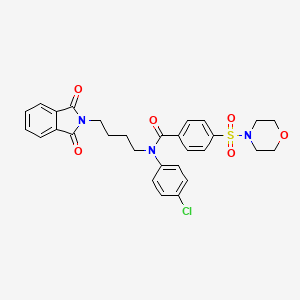
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C29H28ClN3O6S and its molecular weight is 582.07. The purity is usually 95%.
The exact mass of the compound N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiosynthesis and Evaluation for PET Imaging
One application involves the development of positron emission tomography (PET) radioligands for imaging metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. A derivative closely related to the specified chemical, featuring phthalimide and chlorophenyl components, showed potential for PET imaging. This compound, due to its binding affinity and brain penetrability, is considered significant for neuroscience research, especially for studying neurological disorders where mGlu4 plays a role (Kil et al., 2014).
Corrosion Inhibition
Another study explored the use of a morpholine derivative as a corrosion inhibitor for mild steel in sulfuric acid medium. The research highlighted the chemical's efficacy in protecting metal surfaces, demonstrating its potential industrial application in corrosion prevention. The inhibitor exhibited high efficiency, and its adsorption behavior was analyzed, providing insights into its protective mechanism on metal surfaces (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).
Antimicrobial Activity
Compounds incorporating the dioxoisoindolinyl and chlorophenyl moieties have been synthesized and evaluated for their antibacterial and antifungal activities. These studies contribute to the field of medicinal chemistry by identifying potential new therapies for infectious diseases. The research findings indicate that some synthesized compounds exhibit promising antimicrobial properties, warranting further investigation as potential antimicrobial agents (Patel & Dhameliya, 2010).
Material Science Applications
In material science, derivatives of the chemical have been explored for their roles in synthesizing polyamides and polymers with specific properties, such as solubility in polar solvents and thermal stability. These materials are of interest for their potential applications in creating durable and flexible films, coatings, and other industrial materials (Hsiao et al., 2000).
Gastrokinetic Agents
Additionally, derivatives have been studied as gastrokinetic agents, highlighting their potential in treating gastrointestinal motility disorders. The research on these compounds focuses on their ability to enhance gastric emptying, offering insights into developing new treatments for conditions such as gastroparesis (Kato et al., 1992).
特性
IUPAC Name |
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O6S/c30-22-9-11-23(12-10-22)32(15-3-4-16-33-28(35)25-5-1-2-6-26(25)29(33)36)27(34)21-7-13-24(14-8-21)40(37,38)31-17-19-39-20-18-31/h1-2,5-14H,3-4,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYNRGPMCFMNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2933869.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2933871.png)
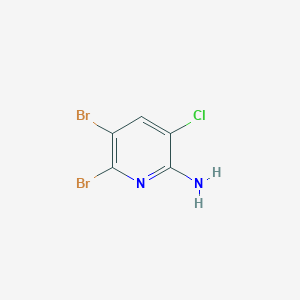
![2-(2-Methyl-4-oxo-1,4-dihydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/no-structure.png)

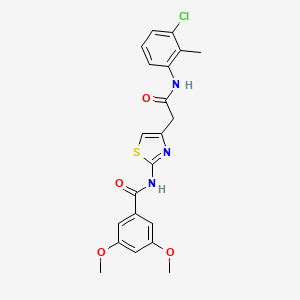
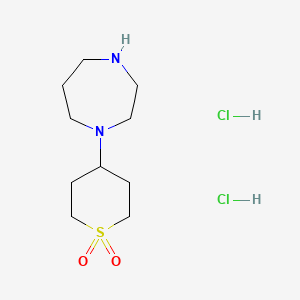
![6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2933880.png)
![6-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-4,5-dihydropyridazin-3-one](/img/structure/B2933883.png)

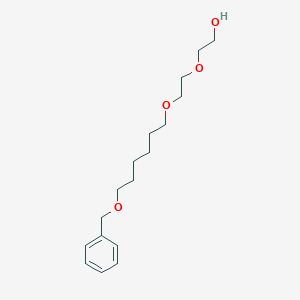
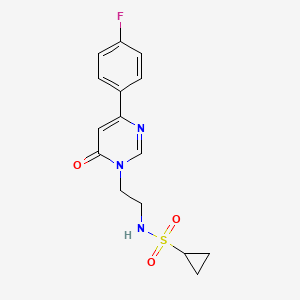
![[6-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2933891.png)
